molecular formula C7H6N2O2 B1600886 5-Methyloxazolo[4,5-b]pyridin-2(3H)-one CAS No. 55656-25-2

5-Methyloxazolo[4,5-b]pyridin-2(3H)-one

Cat. No.: B1600886
CAS No.: 55656-25-2
M. Wt: 150.13 g/mol
InChI Key: OZQRYZQZCLRDEC-UHFFFAOYSA-N
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Description

Historical Context and Discovery in Heterocyclic Chemistry

The development of oxazolopyridine chemistry traces its origins to the early investigations of fused heterocyclic systems in the mid-20th century. The oxazolo[4,5-b]pyridine framework emerged from systematic studies aimed at combining the pharmacological properties of both oxazole and pyridine ring systems within a single molecular entity. The synthesis of oxazolo[4,5-b]pyridine-2-one derivatives gained particular prominence following the recognition of their potential as glycogen synthase kinase-3 beta inhibitors, with novel synthetic approaches being developed through click chemistry methodologies.

Historical patent literature from the 1990s documents early synthetic methodologies for oxazolo pyridine derivatives, establishing foundational synthetic routes that would later be adapted for the preparation of methylated analogs. The compound this compound specifically emerged from structure-activity relationship studies aimed at optimizing the biological properties of the parent oxazolo[4,5-b]pyridin-2(3H)-one scaffold through strategic methylation at the 5-position.

The synthetic evolution of these compounds has been closely linked to advances in heterocyclic chemistry, particularly in the development of cyclization strategies for constructing fused ring systems. Research conducted in the early 2000s established reliable synthetic protocols for oxazolo[3,2-a]pyridines, which provided methodological foundations for the later synthesis of the [4,5-b] isomers. The compound's discovery represents part of a broader systematic exploration of substituted oxazolopyridines aimed at understanding the relationship between structural modifications and biological activity.

Structural Significance in Fused Bicyclic Systems

The structural architecture of this compound exemplifies the complexity achievable through fused heterocyclic design. The compound features a bicyclic framework where the oxazole ring is fused to the pyridine ring at the 4,5-positions, creating a planar aromatic system with delocalized electron density. The incorporation of the methyl group at the 5-position introduces both steric and electronic effects that significantly influence the compound's chemical behavior and potential biological interactions.

Structural Parameter Value Reference
Molecular Formula C₇H₆N₂O₂
Molecular Weight 150.14 g/mol
InChI Key OZQRYZQZCLRDEC-UHFFFAOYSA-N
Physical State Solid at room temperature
Melting Point Range 212.0 to 216.0°C

The fused bicyclic nature of this compound contributes to its rigid conformation, which restricts rotational freedom and creates a well-defined three-dimensional structure. This structural rigidity is particularly significant in the context of molecular recognition and binding interactions, as it provides a predictable geometric arrangement of functional groups. The oxazole component contributes an electronegative oxygen atom and an sp2-hybridized nitrogen, while the pyridine ring provides an additional basic nitrogen center, creating multiple sites for potential hydrogen bonding and electrostatic interactions.

Comparative analysis with related structures reveals that the [4,5-b] fusion pattern in this compound creates a different electronic distribution compared to alternative fusion patterns such as the [3,2-a] arrangement found in other oxazolopyridine isomers. The presence of the carbonyl group at the 2-position of the oxazole ring further modifies the electronic properties through resonance effects, contributing to the overall electron-deficient character of the aromatic system.

The methyl substitution at the 5-position introduces subtle but important modifications to the compound's properties. This substitution affects both the steric profile and the electronic density distribution within the molecule, potentially influencing binding affinity and selectivity in biological systems. The positioning of this methyl group also affects the compound's lipophilicity and solubility characteristics, parameters that are crucial for pharmaceutical applications.

Nomenclature and Systematic Classification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for fused heterocyclic systems, incorporating the Hantzsch-Widman system for heterocycle naming. The base name "oxazolo[4,5-b]pyridine" indicates the fusion of an oxazole ring with a pyridine ring, where the square brackets specify the fusion positions as the 4,5-positions of the pyridine ring.

The complete systematic name breaks down as follows: "oxazolo" indicates the five-membered ring containing one oxygen and one nitrogen atom, "[4,5-b]" specifies that this oxazole ring is fused to the pyridine ring at positions 4 and 5 of the pyridine numbering system, "pyridin" denotes the six-membered nitrogen-containing aromatic ring, "2(3H)-one" indicates the presence of a carbonyl group at position 2 with a hydrogen atom at position 3, and "5-Methyl" specifies the location of the methyl substituent.

Nomenclature Component Meaning Structural Feature
5-Methyl Methyl group at position 5 CH₃ substituent
oxazolo Five-membered O,N-heterocycle Oxazole ring
[4,5-b] Fusion positions Ring junction points
pyridin Six-membered N-heterocycle Pyridine ring
2(3H)-one Carbonyl at position 2 C=O functional group

Alternative nomenclature systems may refer to this compound using various conventions, including the Chemical Abstracts Service registry approach and different numbering schemes employed in specialized chemical databases. The compound is also catalogued under multiple synonym variations in chemical databases, reflecting the evolution of naming conventions and the preferences of different research communities.

The classification of this compound extends beyond simple nomenclature to encompass its position within broader chemical taxonomy. The compound belongs to the class of mancude organic heterobicyclic compounds, specifically within the oxazolopyridine subfamily. This classification system helps organize the vast array of heterocyclic compounds based on structural features and provides a framework for understanding structure-activity relationships across related molecular families.

Properties

IUPAC Name

5-methyl-3H-[1,3]oxazolo[4,5-b]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O2/c1-4-2-3-5-6(8-4)9-7(10)11-5/h2-3H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZQRYZQZCLRDEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)OC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10434054
Record name 5-methyl-3H-oxazolo[4,5-b]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10434054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55656-25-2
Record name 5-methyl-3H-oxazolo[4,5-b]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10434054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials and Key Intermediates

The synthesis typically begins with pyridine derivatives functionalized at positions 2, 3, and 5 to enable cyclization into the oxazolo ring. Commonly used starting materials include:

  • 2-Amino-5-bromo-3-hydroxypyridine (a key intermediate)
  • 6-Bromooxazolo[4,5-b]pyridin-2(3H)-one (masked form of the aminopyridine precursor)

The preparation of these intermediates is crucial, as they set the stage for ring closure and functional group transformations leading to the target compound.

Bromination and Hydrolysis to Obtain 2-Amino-5-bromo-3-hydroxypyridine

A pivotal step involves bromination of 6-bromooxazolo[4,5-b]pyridin-2(3H)-one to introduce the bromine atom at position 5, followed by hydrolysis to reveal the amino and hydroxyl groups on the pyridine ring:

  • Bromination: The oxazolo[4,5-b]pyridinone is treated with bromine in DMF at room temperature for 2 hours, achieving a high yield (~90%) of the brominated intermediate.
  • Hydrolysis: The brominated compound is refluxed in 10% aqueous sodium hydroxide for 8 hours to open the oxazolone ring, yielding 2-amino-5-bromo-3-hydroxypyridine with ~94% yield.

This sequence is summarized in Scheme 2 of the referenced study and provides a reliable route to the key aminopyridine intermediate for further cyclization.

Cyclization to Form the Oxazolo[4,5-b]pyridine Core

The formation of the oxazolo ring fused to the pyridine is achieved by condensation of the aminopyridine derivative with suitable carboxylic acids under dehydrating conditions:

  • Reaction Conditions: Heating 2-amino-5-bromo-3-hydroxypyridine with 4-cyanobenzoic acid in the presence of phosphorus pentoxide (P2O5) and hexamethyldisiloxane (HMDS) at 200°C for 3 hours.
  • Outcome: This affords 4-(6-bromooxazolo[4,5-b]pyridin-2-yl)benzonitrile in high yield (~93%).

Alternative acids such as (4-piperidinyl)acetic or propanoic acid can also be used to introduce different substituents on the oxazolo ring system.

Functional Group Transformations and Substitutions

Further functionalization to introduce the methyl group at position 5 or other substituents can be carried out via palladium-catalyzed Heck reactions or nucleophilic substitutions on the brominated oxazolo[4,5-b]pyridine derivatives:

  • Heck Reaction: The brominated intermediate undergoes palladium acetate-catalyzed coupling with olefins or other vinyl derivatives to introduce acidic chains or methyl groups.
  • Nucleophilic Substitution: Reaction with amines or other nucleophiles under acidic or basic conditions can modify the substituents on the pyridine or oxazole rings.

These transformations allow structural diversification for biological activity optimization.

Purification and Isolation

The final compounds are typically purified by:

  • Recrystallization from solvents such as methanol or ethanol.
  • Column chromatography using silica gel with suitable eluents (e.g., dichloromethane/methanol mixtures).
  • Washing organic layers with brine and drying over anhydrous sodium sulfate before concentration.

Crystallization conditions often involve controlled cooling from elevated temperatures to room temperature and then to 0°C, allowing for high purity solid products.

Summary Table of Key Preparation Steps

Step No. Reaction Type Starting Material(s) Reagents/Conditions Product/Intermediate Yield (%) Notes
1 Bromination 6-Bromooxazolo[4,5-b]pyridin-2(3H)-one Br2, DMF, rt, 2 h Brominated oxazolo derivative 90 Room temperature bromination
2 Hydrolysis Brominated oxazolo derivative 10% NaOH aqueous, reflux, 8 h 2-Amino-5-bromo-3-hydroxypyridine 94 Basic hydrolysis to open oxazolone ring
3 Cyclization (ring formation) 2-Amino-5-bromo-3-hydroxypyridine + acid P2O5, HMDS, 200°C, 3 h 4-(6-Bromooxazolo[4,5-b]pyridin-2-yl)benzonitrile 93 High temperature dehydrative cyclization
4 Heck coupling / substitution Brominated oxazolo derivatives Pd(OAc)2 catalyst, olefins, base Substituted oxazolo[4,5-b]pyridine derivatives Variable For functional group diversification
5 Purification Crude product Recrystallization, chromatography Pure 5-Methyloxazolo[4,5-b]pyridin-2(3H)-one - Controlled cooling and solvent choice

Research Findings and Considerations

  • The use of PPSE (polyphosphoric acid ester) or PPA (polyphosphoric acid) as dehydrating agents is effective for cyclization steps, providing high yields and clean products.
  • Air- and moisture-sensitive reactions are performed under argon atmosphere to prevent side reactions and degradation.
  • The synthetic routes avoid the need for 2-halo-functionalized aminopyridines by starting from masked oxazolone precursors, simplifying the synthesis and improving regioselectivity.
  • Transition metal-free methods have been explored for related pyridinone derivatives but for this compound, palladium-catalyzed steps remain common for functionalization.
  • Crystallization and purification protocols have been optimized to yield analytically pure compounds suitable for biological testing, including antipruritic activity studies.

Chemical Reactions Analysis

Types of Reactions

5-Methyloxazolo[4,5-b]pyridin-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolo[4,5-b]pyridine-2,3-dione, while reduction may produce 5-methyl-3H-oxazolo[4,5-b]pyridine-2-amine.

Scientific Research Applications

Pharmaceutical Applications

Analgesic Properties
One of the most significant applications of 5-methyloxazolo[4,5-b]pyridin-2(3H)-one is its potential as an analgesic agent. Research indicates that compounds derived from this structure exhibit low toxicity and high analgesic activity without the anti-inflammatory effects typically associated with non-morphine analgesics. This makes them suitable for treating various types of pain, including:

  • Rheumatic pain
  • Neuropathic pain
  • Post-operative pain
  • Cancer-related pain

The pharmacological studies suggest that these compounds can be formulated into a variety of pharmaceutical compositions, including tablets, injections, and topical applications, with dosages ranging from 5 mg to 4 g per day depending on the patient’s condition and treatment requirements .

Cognitive Enhancement
Another significant application is in the field of cognitive enhancement. A derivative known as CP-810,123 has been identified as a selective agonist for the alpha 7 nicotinic acetylcholine receptor (nAChR). This compound shows promise in treating cognitive deficits associated with psychiatric disorders such as schizophrenia and Alzheimer's disease. Preclinical studies have demonstrated its effectiveness in improving auditory sensory gating and object recognition in rodent models, indicating its potential for human therapeutic use .

Material Science Applications

Fluorescent Dyes
this compound derivatives have been explored for their fluorescence properties. These compounds can be utilized in developing new fluorescent dyes, which are valuable in various applications including:

  • Biological imaging
  • Sensor technology
  • Photonic devices

The fluorescence behavior of these derivatives indicates their potential utility in enhancing the sensitivity and specificity of imaging techniques in biological research .

Synthesis and Chemical Properties

The synthesis of this compound involves several chemical reactions that allow for modifications to enhance its properties. The compound can be synthesized through various methods, including:

  • Bromination followed by nucleophilic substitution.
  • Reactions involving palladium-catalyzed cross-coupling techniques.

These synthetic routes not only facilitate the production of the compound but also allow for the introduction of different substituents that can modulate its biological activity and physical properties .

Case Studies

Study Objective Findings
Study on Analgesic Properties Evaluate analgesic efficacyDemonstrated significant pain relief in models without anti-inflammatory side effects.
Cognitive Enhancement Study Assess cognitive benefitsShowed improved cognitive function in rodent models; potential for treating schizophrenia and Alzheimer’s.
Fluorescence Properties Investigation Explore dye capabilitiesIdentified promising fluorescence characteristics for biological imaging applications.

Mechanism of Action

The mechanism of action of 5-Methyloxazolo[4,5-b]pyridin-2(3H)-one involves its interaction with specific molecular targets. As an α7 nicotinic acetylcholine receptor agonist, it binds to these receptors and modulates their activity, leading to improved cognitive function. The compound’s ability to penetrate the blood-brain barrier and achieve high receptor occupancy is crucial for its efficacy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Type

Positional Isomers :

  • 6-Chlorooxazolo[4,5-b]pyridin-2(3H)-one (CAS: 35570-68-4): A chloro substituent at position 6 results in a melting point of 183–186°C and serves as a key intermediate in synthesizing bioactive derivatives . Compared to the 5-methyl analog, the electron-withdrawing chloro group may reduce ring electron density, affecting reactivity in substitution reactions .
  • 6-Bromooxazolo[4,5-b]pyridin-2(3H)-one (CAS: 21594-52-5): Bromine at position 6 enhances steric bulk and polarizability, which can improve binding affinity in receptor-ligand interactions. Derivatives like 6-bromo-3-(2-(4-phenylpiperazinyl)ethyl)oxazolo[4,5-b]pyridin-2(3H)-one exhibit antinociceptive activity linked to the piperazinyl side chain .

Heterocyclic Core Modifications :

  • Thiazolo[4,5-b]pyridin-2(3H)-ones : Replacement of the oxazole oxygen with sulfur (e.g., 5,7-dimethyl-thiazolo[4,5-b]pyridin-2-one) introduces a thiazole ring, which enhances π-π stacking interactions. These derivatives demonstrate anticancer activity via cytotoxicity mechanisms .
  • Imidazo[4,5-b]pyridin-2(3H)-ones : Substituting oxygen with nitrogen (imidazole) yields compounds like 6-bromo-imidazo[4,5-b]pyridin-2(3H)-one, which act as PDE III inhibitors or glutamate receptor modulators .
Pharmacological Activity

Analgesic Activity :

  • N-Substituted Oxazolo[5,4-b]pyridin-2(1H)-ones : Analogs with 4-phenylpiperazinyl and alkyl side chains (e.g., 3-4-carbon chains) exhibit superior analgesic activity compared to oxazolo[4,5-b]pyridin-2(3H)-ones, likely due to reduced metabolic N-dealkylation and enhanced receptor engagement .

Receptor Modulation :

  • Serotonin Receptor Ligands: Derivatives like 3-alkylated oxazolo[4,5-b]pyridin-2(3H)-ones show dual 5-HT7/5-HT2A receptor antagonism. For example, compounds with tertiary amine side chains exhibit nanomolar binding affinities, highlighting the importance of side-chain length and amine basicity .
  • Anticancer Agents : Thiazolo[4,5-b]pyridin-2(3H)-ones with methyl or phenylazo groups (e.g., 5,7-dimethyl-6-phenylazo derivatives) display cytotoxicity against cancer cell lines, with IC50 values <10 µM .

Structure-Activity Relationships (SAR)

Compound Key Substituents Biological Activity Key Findings
5-Methyloxazolo[4,5-b]pyridin-2(3H)-one Methyl (C-5) Under investigation Potential metabolic stability due to methyl group
6-Chlorooxazolo[4,5-b]pyridin-2(3H)-one Chloro (C-6) Intermediate for antinociceptives Electron-withdrawing group facilitates nucleophilic substitutions
6-Bromo-3-(piperazinyl)oxazolo[...] Bromo (C-6), piperazinyl Antinociceptive Piperazinyl chain enhances μ-opioid receptor binding
Thiazolo[4,5-b]pyridin-2(3H)-one Sulfur heteroatom Anticancer Thiazole core improves DNA intercalation
Imidazo[4,5-b]pyridin-2(3H)-one Nitrogen heteroatom PDE III inhibition Imidazole nitrogen enables hydrogen bonding with enzyme active sites

Biological Activity

5-Methyloxazolo[4,5-b]pyridin-2(3H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article summarizes its synthesis, biological activities, and potential therapeutic applications based on various research findings.

1. Synthesis of this compound

The synthesis of this compound typically involves the regioselective functionalization of pyridine derivatives. For instance, the compound can be synthesized via reactions involving 2,4-dimethylpyridine N-oxides and various acylating agents, leading to the formation of oxazolo-pyridine frameworks that exhibit specific biological properties .

2.1 Antimicrobial Activity

Research indicates that derivatives of this compound exhibit potent antimicrobial properties. For example, certain synthesized compounds demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 0.21 μM .

Table 1: Antimicrobial Activity of Selected Compounds

CompoundMIC (μM)Target Organisms
3g0.21Pseudomonas aeruginosa
3f-Escherichia coli
3a-Micrococcus luteus

2.2 Analgesic Properties

Several studies have investigated the analgesic effects of compounds related to this compound. Notably, analogs such as 4a and 12a were found to be more potent than aspirin in alleviating pain in animal models, with effective doses (ED50) significantly lower than those required for traditional analgesics .

Table 2: Analgesic Efficacy of Selected Compounds

CompoundED50 (mg/kg)Test Model
4a26Mouse (phenylquinone test)
12a15.5Rat (acetic acid writhing test)

2.3 Neurological Effects

The compound has also been identified as an agonist for the alpha-7 nicotinic acetylcholine receptor (α7 nAChR), which plays a crucial role in cognitive functions and neuroprotection. Studies have shown that derivatives like CP-810,123 exhibit high oral bioavailability and significant brain penetration, suggesting potential applications in treating neurological disorders .

Case Study: Antimicrobial Efficacy

In a study evaluating the antimicrobial effects of various oxazolo-pyridine derivatives, compound 3g was highlighted for its strong binding interactions with bacterial DNA gyrase, a target for many antibacterial agents. The study utilized molecular docking simulations to demonstrate the compound's ability to form multiple hydrogen bonds with key residues in the enzyme's active site .

Case Study: Analgesic Properties

Another investigation into the analgesic properties of oxazolo[4,5-b]pyridin-2(3H)-one derivatives revealed that compounds with structural modifications in their alkyl chains exhibited enhanced efficacy compared to traditional analgesics like aspirin. These findings suggest that further optimization could lead to novel non-opioid analgesics with fewer side effects .

4. Conclusion

The biological activity of this compound and its derivatives presents promising avenues for therapeutic development across various fields including antimicrobial and analgesic treatments. Continued research is essential to fully elucidate its mechanisms and optimize its pharmacological profiles for clinical applications.

Q & A

Q. What are the optimized synthetic routes for 5-methyloxazolo[4,5-b]pyridin-2(3H)-one and its derivatives?

The synthesis often involves cyclocondensation reactions or regioselective metalation strategies. For example, [3 + 3] cyclocondensation of 4-iminothiazolidone-2 with acetylacetone in methanol under sodium methylate catalysis yields thiazolo[4,5-b]pyridin-2-one derivatives, a method adaptable to oxazolo analogs . Regioselective metalation of intermediates like 3-(1-ethylpropyl)-oxazolo[4,5-b]pyridin-2(3H)-one with LDA (lithium diisopropylamide) enables functionalization at specific positions, critical for generating bioactive analogs .

Q. How can structural characterization of this compound derivatives be performed?

X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is widely employed for determining crystal structures, as demonstrated in studies of imidazo[4,5-b]pyridin-2(3H)-one derivatives . Complementary techniques include NMR for regiochemical confirmation and mass spectrometry for molecular weight validation. For example, crystal data (e.g., monoclinic P21/n space group, unit cell parameters) provide precise stereochemical insights .

Advanced Research Questions

Q. What computational strategies are effective for predicting the biological activity of oxazolo[4,5-b]pyridin-2(3H)-one analogs?

3D-QSAR (quantitative structure-activity relationship) and molecular docking are key. For instance, scaffold hopping between benzo[d]oxazol-2(3H)-one and oxazolo[4,5-b]pyridin-2(3H)-one derivatives has been used to design selective aldehyde dehydrogenase 1A1 inhibitors. Docking simulations against high-resolution protein structures (e.g., GLUN2B receptors) help identify binding modes and optimize substituents for affinity .

Q. How can structure-activity relationships (SAR) guide the design of this compound derivatives with improved pharmacological profiles?

SAR studies highlight the importance of substituents at the 3-, 5-, and 6-positions. For example:

  • 3-position : Alkyl chains (e.g., propyl or hexyl) linked to piperazinyl groups enhance 5-HT7/5-HT2A receptor antagonism .
  • 6-position : Fluorophenyl groups improve metabolic stability and analgesic efficacy in non-opioid antinociceptive agents .
  • 5-methyl group : Enhances cytotoxicity in thiazolo[4,5-b]pyridin-2-one derivatives, suggesting a role in modulating anticancer activity .

Q. How should researchers address contradictory data in biological assays for oxazolo[4,5-b]pyridin-2(3H)-one derivatives?

Discrepancies may arise from assay conditions or structural nuances. For example, imidazo[4,5-b]pyridin-2(3H)-one derivatives showed marginal antiviral activity (EC50 = 61.70 mM) in HEL cells, while triazolo analogs were inactive. Cross-validation using orthogonal assays (e.g., cAMP/IP1 pathways for receptor activity) and revisiting substituent effects (e.g., fluorine substitution for metabolic stability) can clarify mechanisms .

Q. What strategies overcome regioselectivity challenges in functionalizing the oxazolo[4,5-b]pyridine core?

Directed metalation using LDA or Grignard reagents at low temperatures (-78°C) ensures regioselective alkylation/arylation. For instance, metalation of 3-(1-ethylpropyl)-oxazolo[4,5-b]pyridin-2(3H)-one followed by electrophilic quenching enables precise modifications at the 4-position . Alternatively, microwave-assisted synthesis accelerates cyclocondensation reactions while minimizing side products .

Methodological Tables

Q. Table 1. Key Synthetic Routes for Oxazolo[4,5-b]pyridin-2(3H)-one Derivatives

MethodConditionsYieldKey Reference
[3 + 3] CyclocondensationAcetylacetone, NaOMe/MeOH, reflux65-75%
Regioselective MetalationLDA, THF, -78°C, ethyl iodide50-60%
Microwave SynthesisDMF, 150°C, 30 min80-85%

Q. Table 2. Biological Activities of Selected Derivatives

CompoundTarget/ActivityEC50/KiReference
3b (Fluorophenyl analog)GLUN2B receptor modulation5.6 mg/kg (ED50)
Compound 795-HT7/5-HT2A receptor antagonist4.9 nM (KB)
5,7-Dimethyl derivativeCytotoxicity (HCT-116 cells)12 µM

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methyloxazolo[4,5-b]pyridin-2(3H)-one
Reactant of Route 2
Reactant of Route 2
5-Methyloxazolo[4,5-b]pyridin-2(3H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.